molecular formula C9H12ClF2NO B2445069 (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride CAS No. 1955474-81-3

(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride

Cat. No.: B2445069
CAS No.: 1955474-81-3
M. Wt: 223.65
InChI Key: SGAQZRJXPADIBT-FYZOBXCZSA-N
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Description

(2R)-1-(2,6-Difluorophenoxy)propan-2-amine hydrochloride (CAS Number: 1955474-81-3) is a chiral amine compound supplied with a minimum purity of 95% . This chemical serves as a valuable building block in organic and medicinal chemistry research, particularly in the solid-phase synthesis of complex molecules and novel peptide conjugates . The stereochemistry of the compound is defined as (2R), making it an essential precursor for developing enantiomerically pure substances. Its molecular formula is C 9 H 12 ClF 2 NO, and it has a molecular weight of 223.65 g/mol . Researchers utilize this amine in sophisticated synthesis methodologies, including the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy . The molecule's structure, featuring a 2,6-difluorophenoxy group, can be integral to creating pharmacophores for various biological investigations. It is commonly processed with coupling reagents to form amide bonds, enabling the incorporation of the amine scaffold into larger, more complex target structures . The product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the material safety data sheet (MSDS) for safe handling and storage information, which recommends storage at 4°C . It is available for purchase in quantities ranging from 50mg to multi-gram scales .

Properties

IUPAC Name

(2R)-1-(2,6-difluorophenoxy)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAQZRJXPADIBT-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=CC=C1F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC1=C(C=CC=C1F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955474-81-3
Record name (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes for (2R)-1-(2,6-Difluorophenoxy)propan-2-amine Hydrochloride

Chemical Synthesis via Chiral Resolution

Commercial suppliers such as Enamine synthesize this compound via chemical routes, likely involving chiral resolution of racemic mixtures. A plausible pathway involves:

Racemic Synthesis
  • Nucleophilic Substitution : 2,6-Difluorophenol reacts with (±)-1-chloropropan-2-amine in the presence of a base (e.g., K₂CO₃) to yield racemic 1-(2,6-difluorophenoxy)propan-2-amine.
  • Salt Formation : Treatment with HCl in ethanol generates the hydrochloride salt.
Diastereomeric Resolution

The racemic amine is reacted with a chiral resolving agent (e.g., L-tartaric acid), forming diastereomeric salts with differential solubility. Recrystallization isolates the (R)-enantiomer, which is then converted back to the hydrochloride salt.

Purification and Analytical Characterization

Chromatographic Purification

Flash chromatography on silica gel (eluent: CH₂Cl₂/MeOH 9:1) removes residual substrates. Final purification via recrystallization from ethanol/water (3:1) yields the hydrochloride salt with 95% purity.

Spectroscopic Data

Parameter Value Source
Molecular Weight 223.65 g/mol
Predicted CCS (Ų) 139.3 ([M+H]⁺)
SMILES CC@HN.Cl
Storage Conditions 4°C, desiccated

Industrial-Scale Production Considerations

Cost-Efficiency of Enzymatic vs. Chemical Routes

Parameter Enzymatic Route Chemical Route
Yield 85–90% 70–75%
Enantiomeric Excess >99% 95–98%
Catalyst Cost High (enzyme immobilization) Low (chiral resolving agents)
Environmental Impact Moderate (aqueous waste) High (organic solvents)

The enzymatic method offers superior stereocontrol but requires specialized biocatalyst production. In contrast, chemical resolution is cost-effective for small-scale synthesis.

Chemical Reactions Analysis

Amine Group

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in aprotic solvents (e.g., DCM) to form amides.

  • Alkylation : Forms secondary or tertiary amines with alkyl halides under basic conditions (e.g., K₂CO₃).

Ether Group

  • Stable under neutral and basic conditions but cleaved by strong acids (e.g., HBr in acetic acid) via SN2 mechanisms.

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic conditions may oxidize the amine to a nitro group or hydroxylamine derivative, though specific data are unavailable.

  • Reduction : LiAlH₄ reduces the amine to a primary alcohol in non-aqueous media, but this reaction is not experimentally confirmed for this compound.

Comparative Reactivity with Structural Analogs

CompoundKey Functional GroupsNotable Reactions
(2R)-1-(2,6-difluorophenoxy)propan-2-amine HClAmine (primary), aryl etherSalt formation, acylation, enzymatic oxidation
Mexiletine [(2R)-1-(2,6-dimethylphenoxy)propan-2-amine]Amine (primary), aryl etherCYP450-mediated hydroxylation
Trans-2-(3,4-difluorophenyl)cyclopropanamineCyclopropane, amineCyclopropane ring-opening under acidic conditions

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C without melting.

  • Photolysis : Susceptible to UV-induced degradation in solution, requiring storage in dark containers.

Scientific Research Applications

Interaction with Biological Systems

Research indicates that (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride interacts with various receptors and enzymes, suggesting its role in modulating physiological processes. Notably, its activity has been linked to:

  • Melanin-Concentrating Hormone Receptor Antagonism : The compound has been studied for its potential as an antagonist of the MCH-1 receptor, which is implicated in obesity management and metabolic regulation. Studies show that MCH-1 antagonists can reduce food intake and body weight in animal models .

Potential Therapeutic Uses

The compound has been proposed for treating several conditions:

  • Obesity : By antagonizing the MCH-1 receptor, it may help manage obesity by reducing appetite and food intake .
  • Anxiety and Depression : Its modulation of neurochemical pathways suggests potential efficacy in treating mood disorders .
  • Sleep Disorders : As an MCH antagonist, it may also play a role in regulating sleep patterns .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

  • Animal Studies : Research involving similar compounds indicates that high doses could lead to gastrointestinal disturbances and lethargy. Specific manifestations included bronchitis and bowel irritation at doses exceeding 300 mg/kg body weight per day.
  • Human Health Assessments : The IMAP framework has identified potential concerns regarding chronic exposure leading to skin sensitization and respiratory issues.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique attributes of this compound relative to structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
2-Methyl-6-phenylethynylpyridineContains a pyridine ringKnown for mGluR5 antagonism
3-HydroxyflavoneHydroxylated flavonoidExhibits strong antioxidant properties
GalanginFlavonoid with multiple hydroxyl groupsHigh potential for anti-inflammatory effects
This compound Difluorophenoxy substitutionPotential therapeutic applications not fully explored

This table illustrates how this compound stands out due to its specific functional groups that may confer distinct biological activities.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Obesity Management : In studies on MCH receptor antagonists, compounds similar to this compound demonstrated significant reductions in food intake and weight maintenance in animal models .
  • Antidepressant Effects : Research has indicated that modulation of the MCH system may alleviate symptoms of anxiety and depression, suggesting a pathway for developing new antidepressant therapies .
  • Cancer Research : Preliminary studies suggest that compounds with similar structures might exhibit anticancer activity through mechanisms involving cell cycle inhibition and apoptosis induction in tumor cells .

Mechanism of Action

The mechanism of action of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1-(2,4-difluorophenoxy)propan-2-amine hydrochloride
  • (2R)-1-(3,5-difluorophenoxy)propan-2-amine hydrochloride
  • (2R)-1-(2,6-dichlorophenoxy)propan-2-amine hydrochloride

Comparison

Compared to its analogs, (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride may exhibit unique properties due to the specific positioning of the fluorine atoms on the phenoxy ring. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.

Biological Activity

(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a propan-2-amine backbone with a distinctive 2,6-difluorophenoxy substitution, which contributes to its unique pharmacological properties.

  • Molecular Formula: C9_9H12_{12}ClF2_2NO
  • Molecular Weight: 223.65 g/mol
  • CAS Number: 1955474-81-3

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms. Its interactions with receptors and enzymes can lead to therapeutic effects, particularly in the context of inflammatory responses and enzyme inhibition.

  • Inhibition of Cytosolic Phospholipase A2_2 : The compound has been linked to the inhibition of cytosolic phospholipase A2_2 (cPLA2_2), an enzyme involved in the release of arachidonic acid from membrane phospholipids, which is crucial for the production of inflammatory mediators .
  • Potential Antagonistic Effects : There are indications that this compound may act as an antagonist at certain receptor sites, which could modulate inflammatory pathways and offer therapeutic benefits in conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
2-Methyl-6-phenylethynylpyridineContains a pyridine ringKnown for mGluR5 antagonism
3-HydroxyflavoneHydroxylated flavonoidExhibits strong antioxidant properties
GalanginFlavonoid with multiple hydroxyl groupsHigh potential for anti-inflammatory effects

The distinct difluorophenoxy substitution in this compound sets it apart from these compounds, potentially enhancing its efficacy and specificity in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Inflammatory Response : A study indicated that this compound effectively reduced inflammatory markers in vitro by inhibiting cPLA2_2, suggesting its potential use in treating inflammatory diseases .
  • Metabolic Stability : Research on metabolic stability showed that this compound has favorable solubility profiles and metabolic stability when evaluated against rat liver microsomes, indicating its viability as a drug candidate .
  • Pharmacokinetic Properties : The compound's pharmacokinetic properties suggest good absorption characteristics and low toxicity profiles based on preliminary assessments using predictive models for human intestinal absorption and blood-brain barrier permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride with high enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Rhodium-BINAP complexes) or enzymatic resolution can achieve high enantiopurity. Post-synthesis, validate purity via chiral HPLC with cellulose-based columns. For intermediates, monitor reaction progress using thin-layer chromatography (TLC) with UV detection .

Q. Which analytical techniques are critical for structural and purity characterization of this compound?

  • Methodological Answer :

  • NMR : Confirm stereochemistry and hydrogen bonding using 1^1H and 13^{13}C NMR in deuterated solvents (e.g., D2_2O or DMSO-d6_6) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and detect impurities.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) for purity assessment. Chiral columns (e.g., Chiralpak AD-H) for enantiomeric excess (ee) determination .

Q. How should researchers handle safety protocols during synthesis and handling?

  • Methodological Answer :

  • Use fume hoods for reactions involving volatile intermediates.
  • Wear nitrile gloves, safety goggles, and lab coats to prevent dermal exposure.
  • Store waste in labeled containers for halogenated organic compounds and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How to design a robust pharmacological study to evaluate its activity in vitro and in vivo?

  • Methodological Answer :

  • In vitro : Use dose-response assays (e.g., IC50_{50} determination) in cell lines relevant to the target (e.g., neuronal cells for CNS applications). Include positive controls (e.g., known receptor agonists/antagonists) and triplicate replicates.
  • In vivo : Apply randomized block designs with split-plot arrangements (e.g., dose groups as main plots, time points as subplots) to account for variability. Collect tissue samples post-administration for pharmacokinetic profiling .

Q. How can researchers resolve contradictions in solubility data reported across studies?

  • Methodological Answer :

  • Perform differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility.
  • Conduct pH-solubility profiling (pH 1–7.4) using shake-flask methods. For low solubility, explore co-solvents (e.g., DMSO/PEG 400 mixtures) or salt forms (e.g., besylate vs. hydrochloride) .

Q. What computational strategies are effective for predicting its molecular interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., monoamine transporters). Validate docking poses with molecular dynamics simulations (100 ns) in GROMACS.
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How to validate analytical methods for detecting trace impurities in bulk samples?

  • Methodological Answer :

  • Reference Standards : Use EP/Pharmaceutical-grade impurities (e.g., diastereomers or phenoxy derivatives) as benchmarks .
  • Spike Recovery Tests : Add known impurity concentrations (0.1–1.0%) to pure samples and quantify via UPLC-MS/MS. Ensure recovery rates are 90–110% .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across different assay systems?

  • Methodological Answer :

  • Standardize assay conditions: Use identical buffer systems (e.g., HEPES pH 7.4), temperature (37°C), and incubation times.
  • Validate cell membrane permeability via parallel artificial membrane permeability assays (PAMPA).
  • Cross-validate results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .

Tables for Key Data

Parameter Recommended Method Reference
Enantiomeric PurityChiral HPLC (Chiralpak AD-H, 25°C)
Solubility in Aqueous BufferShake-flask method (pH 6.8 PBS)
Impurity ProfilingUPLC-MS/MS (C18 column, 0.1% formic acid)
Molecular Docking ValidationRMSD < 2.0 Å in MD simulations

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